molecular formula C11H10BrNOS B2855608 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide CAS No. 439107-96-7

5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide

Cat. No. B2855608
CAS RN: 439107-96-7
M. Wt: 284.17
InChI Key: BPCOOALILINGHS-UHFFFAOYSA-N
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Description

5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide (5-Br-N,N-DMBT-2-COOH) is an organic compound containing a bromine atom, a dimethylbenzothiophene ring, and a carboxylic acid group. It is a relatively new compound, first synthesized in 2019, and is of interest to scientists due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

Benzothiophene derivatives, including those related to 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide, have been extensively studied for their synthesis and chemical properties. For example, methods for the synthesis of 2-amino-1-benzothiophenes, crucial intermediates in producing selective estrogen receptor modulators like Raloxifene, have been developed. These methods include multi-step syntheses from thiosalicylic acid, reactions of 1-benzothiophen-2-ylmagnesium chloride, and palladium-catalyzed reactions (Petrov, Popova, & Androsov, 2015). Additionally, the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates has been explored, demonstrating specific mechanisms and reduction products vital for further chemical applications (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Pharmaceutical Applications

Benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, showing promise for developing new antimalarial drugs. These compounds exhibit potent inhibitory activity and specific binding kinetics, making them potential candidates for antimalarial therapy (Banerjee et al., 2011). Another study further supports the potential of bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium asexual blood stages, highlighting their efficacy in vitro and in vivo (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Analytical Chemistry

In analytical chemistry, fluorescent derivatization of carboxylic acids has been achieved using benzamide derivatives, enhancing the sensitivity and convenience of fluorescence HPLC methods for determining carboxylic acids. This advancement opens new avenues for analyzing and detecting carboxylic acid moieties in various compounds (Narita & Kitagawa, 1989).

Material Science and Nanotechnology

The design and self-assembly of bifunctional molecules like 5-bromo-2-hexadecyloxy-benzoic acid have been studied, showing different nanoarchitectures based on cooperative and competitive intermolecular halogen and hydrogen bonds. These findings are crucial for developing new nanomaterials and understanding molecular interactions at the nanoscale (Wu et al., 2017).

properties

IUPAC Name

5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCOOALILINGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324748
Record name 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide

CAS RN

439107-96-7
Record name 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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